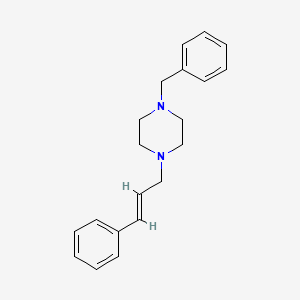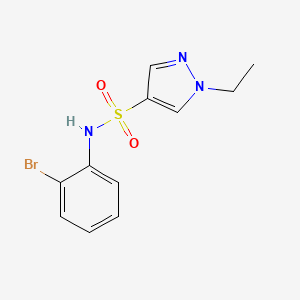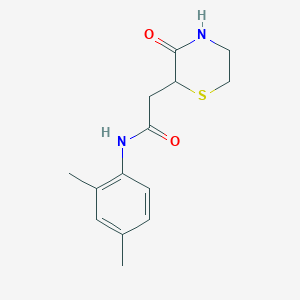
1-benzyl-4-(3-phenyl-2-propen-1-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-4-(3-phenyl-2-propen-1-yl)piperazine, also known as BPAP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BPAP belongs to the class of piperazine derivatives and has been found to exhibit unique pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 1-benzyl-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood, but it is believed to act as a dopamine agonist, meaning that it enhances the activity of dopamine in the brain. This compound has also been found to increase the release of norepinephrine and serotonin, two neurotransmitters that play a role in mood regulation.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In addition to its effects on dopamine, norepinephrine, and serotonin, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. This compound has also been found to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-benzyl-4-(3-phenyl-2-propen-1-yl)piperazine in lab experiments is its ability to selectively target dopamine receptors, which can be useful in studying the role of dopamine in various neurological disorders. However, the limited availability and high cost of this compound can be a limitation for researchers.
Orientations Futures
There are several potential future directions for research on 1-benzyl-4-(3-phenyl-2-propen-1-yl)piperazine. One area of interest is its potential use in the treatment of Parkinson's disease, as this compound has been shown to improve motor function in animal models. Another area of interest is its potential use as an antidepressant, as this compound has been found to have antidepressant-like effects in rats. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
1-benzyl-4-(3-phenyl-2-propen-1-yl)piperazine can be synthesized using a variety of methods, including the condensation of 1-benzylpiperazine with cinnamaldehyde, or the reduction of 1-benzyl-4-(3-phenyl-2-propen-1-yl)piperidin-4-one with sodium borohydride. The purity and yield of the synthesized compound can vary depending on the method used.
Applications De Recherche Scientifique
1-benzyl-4-(3-phenyl-2-propen-1-yl)piperazine has been studied for its potential therapeutic applications in the treatment of various neurological disorders, including Parkinson's disease, depression, and schizophrenia. In animal models, this compound has been found to increase dopamine release and improve motor function. This compound has also been shown to have antidepressant-like effects in rats and to improve cognitive function in mice.
Propriétés
IUPAC Name |
1-benzyl-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2/c1-3-8-19(9-4-1)12-7-13-21-14-16-22(17-15-21)18-20-10-5-2-6-11-20/h1-12H,13-18H2/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXKCOCOLZXNMU-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5340628.png)
![methyl 3-[(2,2-dimethylpropanoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B5340639.png)
![7-acetyl-3-(ethylthio)-6-(5-methyl-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5340649.png)
![methyl 4,5-dimethyl-2-{[(2-pyrimidinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5340664.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5340668.png)


![6-methyl-1-phenyl-5-(2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5340685.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-[4-(methylthio)phenyl]urea](/img/structure/B5340686.png)
![5-[(1R*,5S*,6r)-3-azabicyclo[3.1.0]hex-6-ylcarbonyl]-3-(diphenylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5340692.png)
![ethyl 2-[5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5340708.png)
![N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-beta-alanine hydrochloride](/img/structure/B5340714.png)
![2-(2-isopropyl-1H-benzimidazol-1-yl)-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]acetamide](/img/structure/B5340720.png)
![1-oxo-1-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-2-pentanone](/img/structure/B5340728.png)